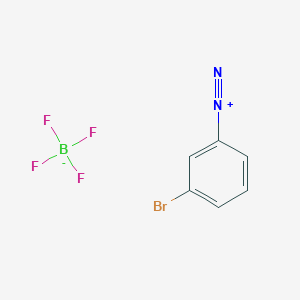
3-Fluorophenylzinc bromide, 0.50 M in THF
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluorophenylzinc bromide, 0.50 M in THF (3-FPZnBr) is a reagent that is widely used in organic synthesis and laboratory experiments. It is a strong nucleophile, which makes it highly reactive in a variety of transformations. 3-FPZnBr has been used in a variety of synthesis methods, including Suzuki-Miyaura coupling, Negishi coupling and Stille coupling. It is also used in the synthesis of a variety of organic compounds, such as pharmaceuticals, agrochemicals, and materials. In addition, 3-FPZnBr has been applied in a variety of scientific research applications, such as enzyme inhibition, protein-protein interactions, and DNA-protein interactions.
Applications De Recherche Scientifique
3-Fluorophenylzinc bromide, 0.50 M in THF has been used in a variety of scientific research applications. In particular, it has been used to study enzyme inhibition, protein-protein interactions, and DNA-protein interactions. For example, 3-Fluorophenylzinc bromide, 0.50 M in THF has been used to study the inhibition of the enzyme phospholipase A2 by 3-fluorophenyl bromide. Additionally, 3-Fluorophenylzinc bromide, 0.50 M in THF has been used to investigate the interactions between the proteins cytochrome c and cytochrome c oxidase. Finally, 3-Fluorophenylzinc bromide, 0.50 M in THF has been used to study the binding of DNA to the protein histone H3.
Mécanisme D'action
The mechanism of action of 3-Fluorophenylzinc bromide, 0.50 M in THF is based on its strong nucleophilicity. The nucleophile reacts with electrophiles, such as protons, to form a new covalent bond. This reaction can occur in a variety of chemical transformations, such as Suzuki-Miyaura coupling, Negishi coupling, and Stille coupling. Additionally, the nucleophilic reactivity of 3-Fluorophenylzinc bromide, 0.50 M in THF can be used to study enzyme inhibition, protein-protein interactions, and DNA-protein interactions.
Biochemical and Physiological Effects
3-Fluorophenylzinc bromide, 0.50 M in THF has been studied for its biochemical and physiological effects. In particular, it has been used to study the inhibition of the enzyme phospholipase A2 by 3-fluorophenyl bromide. Additionally, 3-Fluorophenylzinc bromide, 0.50 M in THF has been used to investigate the interactions between the proteins cytochrome c and cytochrome c oxidase. Finally, 3-Fluorophenylzinc bromide, 0.50 M in THF has been used to study the binding of DNA to the protein histone H3.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of 3-Fluorophenylzinc bromide, 0.50 M in THF for laboratory experiments include its strong nucleophilicity, which makes it highly reactive in a variety of transformations. Additionally, it is relatively easy to synthesize and has a wide range of applications in scientific research. However, 3-Fluorophenylzinc bromide, 0.50 M in THF is toxic and should be handled with caution. Additionally, the product is highly volatile and can be difficult to store.
Orientations Futures
There are many potential future directions for 3-Fluorophenylzinc bromide, 0.50 M in THF. For example, it could be used to study the inhibition of other enzymes, such as proteases and lipases. Additionally, it could be used to study the interactions between other proteins and DNA. Finally, 3-Fluorophenylzinc bromide, 0.50 M in THF could be used to synthesize a variety of organic compounds, such as pharmaceuticals, agrochemicals, and materials.
Méthodes De Synthèse
The synthesis of 3-Fluorophenylzinc bromide, 0.50 M in THF is typically done through a two-step reaction. First, 3-fluorophenyl bromide is reacted with zinc in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces 3-fluorophenylzinc bromide and zinc bromide, which is then removed by filtration. The product is then dissolved in THF (tetrahydrofuran), and the solution is concentrated to 0.50 M in THF.
Propriétés
IUPAC Name |
bromozinc(1+);fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F.BrH.Zn/c7-6-4-2-1-3-5-6;;/h1-2,4-5H;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCGSSWBXSNKOEY-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[C-]=CC(=C1)F.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tetrahydro-3-oxo-1,1-diphenyl-N-(phenylmethyl)-3H-oxazolo[3,4-a]pyrazine-7(1H)-carboxamide, 98%](/img/structure/B6316942.png)
![5-Iodo-benzo[d]isoxazol-3-ol, 95%](/img/structure/B6316952.png)










![4-Methyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-carbaldehyde](/img/structure/B6317016.png)